![molecular formula C14H13I B2392178 4-(2-Iodoethyl)-1,1'-biphenyl CAS No. 178685-10-4](/img/structure/B2392178.png)
4-(2-Iodoethyl)-1,1'-biphenyl
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Overview
Description
“(2-Iodoethyl)benzene” is a chemical compound used in various applications . It’s also known as “Phenethyl Iodide” and "2-Phenylethyl Iodide" .
Synthesis Analysis
The synthesis of “(2-Iodoethyl)benzene” involves several steps, but the exact process can vary depending on the specific requirements of the synthesis .Molecular Structure Analysis
The molecular formula of “(2-Iodoethyl)benzene” is C8H9I, and its molecular weight is 232.06 .Chemical Reactions Analysis
“(2-Iodoethyl)benzene” is reported to undergo various chemical reactions, including intermolecular radical addition .Physical And Chemical Properties Analysis
“(2-Iodoethyl)benzene” is a liquid at 20°C. It has a boiling point of 123°C at 16 mmHg and a specific gravity of 1.63. It’s sensitive to light and air .Scientific Research Applications
- In medicinal chemistry, derivatives of this compound may exhibit interesting pharmacological properties. For instance, modifications of the iodoethyl moiety could lead to new drug candidates .
- Quaternary ammonium compounds (QACs) find applications in material science, catalysis, and medicinal chemistry. (2-Iodoethyl)dimethylamine hydroiodide is an example of a QAC containing the central quaternary ammonium cation (CH₃)₂N(CH₂)₂I. These compounds have diverse uses due to their unique properties.
Organic Synthesis and Medicinal Chemistry
Quaternary Ammonium Compounds
Stabilization and Reagent Applications
Radiolabeling and Imaging Agents
Safety And Hazards
properties
IUPAC Name |
1-(2-iodoethyl)-4-phenylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13I/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHQHVYBKLRWRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Iodoethyl)-1,1'-biphenyl |
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